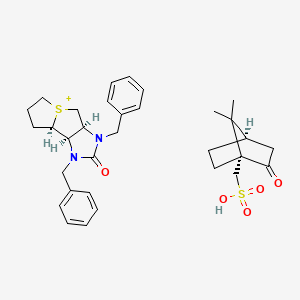

(+)-Trimethaphan Camphorsulfonate

説明

Overview of Ganglionic Blocking Agents in Pharmacological Research

Ganglionic blocking agents are a class of drugs that inhibit the transmission of nerve impulses in the autonomic ganglia. cvpharmacology.com The autonomic nervous system, which controls involuntary bodily functions, is divided into the sympathetic and parasympathetic systems. Both systems utilize acetylcholine (B1216132) as a neurotransmitter in their ganglia, which acts on nicotinic acetylcholine receptors (nAChRs). cvpharmacology.comnumberanalytics.com

Ganglionic blockers work by competitively antagonizing these nicotinic receptors in both sympathetic and parasympathetic ganglia. biopharmanotes.comtaylorandfrancis.com This non-selective blockade of the entire output of the autonomic nervous system makes them powerful tools in pharmacological research for studying the relative contributions of the sympathetic and parasympathetic nervous systems to various physiological processes. taylorandfrancis.comjove.com By observing the effects of ganglionic blockade, researchers can deduce the dominant autonomic tone to a specific organ or system.

Historical Significance of (+)-Trimethaphan Camphorsulfonate in Autonomic Pharmacology Research

Marketed under the trade name Arfonad, this compound, also known as trimetaphan camsilate, was a notable agent in the mid-20th century. biopharmanotes.comwikipedia.orgdrugfuture.com Its development and study provided significant insights into the functioning of the autonomic nervous system. drugfuture.com

Historically, it was one of the few agents available that could produce controlled hypotension, particularly during surgery, to reduce bleeding. wikipedia.orgdrugbank.com This application, while clinical in nature, provided a unique research platform to study the acute physiological responses to a sudden and widespread interruption of autonomic signaling. Research from this era often focused on its hemodynamic effects, contributing to a deeper understanding of cardiovascular regulation. wikipedia.org Though its clinical use has largely been superseded by more selective and safer drugs, its legacy in foundational autonomic pharmacology research is undeniable. wikipedia.orgncats.io

Role of this compound as a Research Tool in Neuropharmacology

The primary utility of this compound in modern neuropharmacology lies in its function as a non-depolarizing competitive antagonist at nicotinic acetylcholine receptors within the ganglia. wikipedia.org This makes it an invaluable tool for isolating and studying the effects of ganglionic transmission. numberanalytics.com

In a research setting, scientists can use trimethaphan (B611479) to:

Investigate the function of nicotinic acetylcholine receptor subtypes: By blocking ganglionic nAChRs, researchers can differentiate their function from nAChRs located at the neuromuscular junction or within the central nervous system. numberanalytics.comwikipedia.org

Study autonomic control of various organs: By observing the physiological changes that occur after administering trimethaphan, researchers can elucidate the role of the autonomic nervous system in regulating heart rate, blood pressure, gastrointestinal motility, and other functions. cvpharmacology.comwikipedia.org

Explore the mechanisms of centrally acting drugs: In experiments, trimethaphan can be used to block peripheral autonomic reflexes, allowing for a clearer understanding of the direct central effects of other pharmacological agents. wikipedia.org

The compound's positive charge prevents it from readily crossing the blood-brain barrier, ensuring that its effects are primarily confined to the peripheral autonomic ganglia, a crucial characteristic for specific neuropharmacological investigations. wikipedia.org

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C32H40N2O5S2 |

| Molecular Weight | 596.8 g/mol |

| CAS Number | 68-91-7 |

| Appearance | Bitter crystals |

| Solubility | 1g dissolves in <5 mL water and <2 mL alcohol; slightly soluble in acetone (B3395972) and ether. |

| pH (1% aq. solution) | 5.0-6.0 |

| Optical Rotation | [a]D20 +22.0° (c = 4 in water) |

| Data sourced from multiple references. drugfuture.compharmacompass.comnih.govnih.gov |

Research Findings on the Mechanism of Action

| Target | Action | Effect |

| Nicotinic Acetylcholine Receptors (Ganglion Type) | Competitive Antagonist | Blocks nerve impulse transmission in both sympathetic and parasympathetic ganglia. |

| Peripheral Vasculature | Direct Vasodilation | Contributes to hypotensive effect. |

| Mast Cells | Histamine (B1213489) Release | Further contributes to vasodilation and hypotension. |

| Data sourced from multiple references. biopharmanotes.comtaylorandfrancis.comwikipedia.orgdrugbank.com |

特性

分子式 |

C32H41N2O5S2+ |

|---|---|

分子量 |

597.8 g/mol |

IUPAC名 |

(1R,2R,6S)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1R,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |

InChI |

InChI=1S/C22H25N2OS.C10H16O4S/c25-22-23(14-17-8-3-1-4-9-17)19-16-26-13-7-12-20(26)21(19)24(22)15-18-10-5-2-6-11-18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h1-6,8-11,19-21H,7,12-16H2;7H,3-6H2,1-2H3,(H,12,13,14)/q+1;/t19-,20-,21-,26?;7-,10+/m11/s1 |

InChIキー |

HALWUDBBYKMYPW-LPBNHLMZSA-N |

異性体SMILES |

CC1([C@@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C.C1C[C@@H]2[C@H]3[C@@H](C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |

正規SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations of + Trimethaphan Camphorsulfonate

Established Synthetic Pathways for (+)-Trimethaphan Camphorsulfonate

The construction of the intricate tricyclic structure of this compound can be achieved through various synthetic routes, each involving a series of carefully controlled chemical transformations.

Multi-Step Synthesis from Precursor Compounds (e.g., Fumaric Acid)

One of the well-documented synthetic pathways for trimethaphan (B611479) commences with the readily available starting material, fumaric acid chemicalbook.com. This multi-step synthesis involves the systematic construction of the fused heterocyclic system.

The synthesis begins with the bromination of fumaric acid to yield meso-dibromosuccinic acid. Subsequent reaction with benzylamine (B48309) leads to the formation of 2,3-bis(benzylamino)succinic acid. The introduction of phosgene (B1210022) facilitates the cyclization to 1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid. Dehydration of this dicarboxylic acid furnishes the corresponding imidazoline (B1206853) derivative of succinic acid chemicalbook.com.

The subsequent steps involve the reaction of this intermediate with 3-ethoxypropyl magnesiumbromide, followed by an acidic dehydration and a reduction step using hydrogen over a Raney nickel catalyst. The ester bond in the resulting product is then cleaved with hydrogen bromide in acetic acid to afford the bromide salt of the trimethaphan cation. Finally, treatment with silver D-camphorsulfonate yields the desired this compound chemicalbook.com.

Table 1: Key Intermediates in the Synthesis from Fumaric Acid

| Intermediate Compound | Role in Synthesis |

| meso-Dibromosuccinic acid | Product of fumaric acid bromination |

| 2,3-bis(Benzylamino)succinic acid | Formed from the reaction with benzylamine |

| 1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid | Cyclized product after reaction with phosgene |

| 3,4-(1,3-Dibenzyl-2-oxoimidazolidino)-1,2-trimethylenethiophanium bromide | The bromide salt of the trimethaphan cation |

Sulfonium (B1226848) Compound Formation in Synthesis

A key feature of the this compound structure is the presence of a positively charged sulfur atom, classifying it as a sulfonium compound derangedphysiology.comwikipedia.org. The synthesis described from fumaric acid culminates in the formation of a cyclic sulfonium salt, specifically a thiophanium bromide intermediate chemicalbook.com. This crucial step involves the intramolecular cyclization that establishes the thiophene (B33073) ring fused to the imidazolidinone core, resulting in the characteristic tricyclic system with a cationic sulfur center. The final product is an ionic salt, with the trimethaphan cation and the camphorsulfonate anion.

Reaction of Thieno[1,2-b]imidazole Derivatives with Camphorsulfonic Acid Derivatives

While the synthesis of various imidazole-containing heterocyclic compounds often utilizes derivatives of thieno[1,2-b]imidazole as starting materials, a specific, well-documented synthetic pathway for this compound that proceeds through the direct reaction of a pre-formed thieno[1,2-b]imidazole derivative with a camphorsulfonic acid derivative is not prominently featured in the available scientific literature. The established syntheses typically involve the construction of the fused heterocyclic system from simpler, non-fused precursors.

Alternative Preparative Routes

An alternative preparative route for this compound is noted to be available from the Roche synthesis of biotin. This method involves treating (+)-3,4-(1,3-dibenzylureylene)tetrahydro-2-oxothiophene with 3-ethoxypropylmagnesium bromide. This is followed by a sequence of reduction, ring closure, and ultimately, conversion to the (+)-b-camphorsulfonate salt. This pathway highlights a different approach to constructing the core structure of trimethaphan.

Chemical Reactions and Reactivity of the Trimethaphan Cation

The chemical reactivity of the trimethaphan cation is largely dictated by its complex heterocyclic sulfonium structure.

Oxidation Pathways

Specific studies detailing the oxidative degradation pathways of the trimethaphan cation are not extensively documented in the public domain. However, based on the chemical nature of sulfonium compounds, certain oxidative transformations can be anticipated. The sulfide (B99878) linkage within the thiophanium ring is a potential site for oxidation.

In general, sulfides can be oxidized to sulfoxides and further to sulfones nih.govorganic-chemistry.org. It is therefore plausible that under oxidative conditions, the sulfur atom in the trimethaphan cation could be oxidized, leading to the formation of the corresponding sulfoxide (B87167) or sulfone derivatives. The stability of the compound is reported to be maintained when stored in a dry, dark environment at low temperatures, suggesting that exposure to light and higher temperatures could potentially promote degradation, which may include oxidative pathways medkoo.com. While information on the metabolic fate of trimethaphan is limited, it is known to be excreted mostly unchanged wikipedia.org. This suggests that it is relatively stable against metabolic oxidation in the body.

Reduction Reactions

The synthesis of (+)-Trimethaphan involves a key reduction step following the initial Grignard reaction. drugfuture.com While specific reducing agents used for the trimethaphan core are not extensively detailed in publicly available literature, the reduction of related thiophanium and sulfonium species can be accomplished through various means.

Another potential reduction pathway could involve single-electron transfer (SET) processes. rsc.org Photoredox catalysis, for instance, has been shown to facilitate the reduction of sulfonium salts, generating radical intermediates that can undergo further reactions. rsc.org While not specifically reported for this compound, this modern synthetic method could be a viable route for its transformation.

The general synthetic description points to a reduction step after the addition of a Grignard reagent to (+)-3,4-(1,3-dibenzylureylene)tetrahydro-2-oxothiophene. drugfuture.com This reduction is crucial for the subsequent ring closure to form the characteristic thiophanium core of trimethaphan. The choice of reducing agent would be critical to selectively reduce the target functional group without affecting other parts of the molecule.

Table 1: Potential Reduction Strategies for Sulfonium Centers

| Reduction Method | Reagent Class | Potential Outcome |

| Hydride Reduction | Metal Hydrides (e.g., NaBH₄, LiAlH₄) | C-S bond cleavage, desulfurization |

| Dissolving Metal Reduction | Na/NH₃ | Ring opening or desulfurization |

| Catalytic Hydrogenation | H₂/Pd, Pt, Ni | Potential for ring opening or reduction of aromatic rings |

| Single-Electron Transfer | Photoredox Catalysis | Generation of radical intermediates for further functionalization |

Substitution Reactions at the Sulfonium Center

The positively charged sulfonium center in (+)-Trimethaphan is an electrophilic site, making it susceptible to nucleophilic substitution reactions. nih.govresearchgate.net In these reactions, the sulfide moiety can act as a good leaving group. nih.gov The reactivity of sulfonium salts is in many ways analogous to that of alkyl halides. nih.gov

Nucleophiles can attack one of the carbon atoms adjacent to the sulfur, leading to a displacement of the sulfide. A variety of nucleophiles, including amines, thiols, and carbanions, can participate in such reactions. thieme-connect.com For instance, the reaction of alkylsulfonium salts with Grignard reagents or organolithium compounds can result in the formation of new carbon-carbon bonds. thieme-connect.com

The tricyclic structure of trimethaphan may impose steric constraints that influence the regioselectivity and stereoselectivity of substitution reactions. The accessibility of the carbons alpha to the sulfonium center will dictate the feasibility of nucleophilic attack. Intramolecular substitution reactions are also a possibility, potentially leading to rearrangement of the core structure.

Table 2: Examples of Nucleophilic Substitution Reactions with Sulfonium Salts

| Nucleophile | Product Type | Reference |

| Grignard Reagents | Alkylated Products | thieme-connect.com |

| Amines | Aminated Products | thieme-connect.com |

| Thiols | Thioethers | researchgate.net |

| Enolates | C-C Bond Formation | thieme-connect.com |

Industrial Synthesis Optimization and Scalability Considerations

The industrial-scale synthesis of a pharmaceutical salt like this compound requires careful optimization of each synthetic step to ensure efficiency, safety, reproducibility, and cost-effectiveness. bohrium.comresearchgate.net

The initial Grignard reaction is a critical step that necessitates stringent control of reaction conditions. numberanalytics.com Factors such as the choice of solvent (typically ethers like diethyl ether or tetrahydrofuran), temperature, and the rate of addition of the Grignard reagent are crucial for maximizing yield and minimizing side reactions, such as Wurtz coupling. numberanalytics.comnumberanalytics.comresearchgate.net For large-scale production, the exothermic nature of the Grignard reaction requires robust thermal management systems. numberanalytics.com The use of flow chemistry has been explored as a method to improve the safety and efficiency of Grignard reactions on an industrial scale. mit.eduacs.org

The subsequent reduction, ring closure, and salt formation steps also present scalability challenges. The selection of reagents must consider not only their chemical efficacy but also their cost, availability, and environmental impact. The final salt formation step, where the trimethaphan base is reacted with (+)-camphorsulfonic acid, is critical for the purity and crystalline form of the final active pharmaceutical ingredient (API). pharmtech.comnih.gov The choice of solvent and crystallization conditions will significantly impact the particle size, morphology, and polymorphic form of the salt, which in turn affect its dissolution and bioavailability. bohrium.comrsc.org

High-throughput screening methods can be employed to rapidly evaluate a wide range of counterions and crystallization solvents to identify the optimal conditions for producing a stable and effective salt form. pharmtech.com Process analytical technology (PAT) can be implemented during large-scale production to monitor critical process parameters in real-time, ensuring consistent product quality.

Table 3: Key Considerations for Industrial Synthesis of this compound

| Process Step | Key Optimization Parameters | Scalability Challenges |

| Grignard Reaction | Solvent, Temperature, Reagent Addition Rate | Exothermicity, Moisture Sensitivity, By-product Formation |

| Reduction | Choice of Reducing Agent, Stoichiometry, Temperature | Reagent Cost and Safety, Waste Disposal |

| Ring Closure | Solvent, Temperature, Reaction Time | Yield Optimization, Impurity Profile |

| Salt Formation | Solvent System, Molar Ratio, Crystallization Conditions | Polymorphism, Crystal Habit, Purity |

Molecular Pharmacology and Receptor Interaction Dynamics of + Trimethaphan Camphorsulfonate

Mechanism of Action as a Ganglionic Blocking Agent

(+)-Trimethaphan Camphorsulfonate, also known as trimethaphan (B611479) camsylate, is classified as a ganglionic blocking agent. ontosight.aibiopharmanotes.commedchemexpress.commedchemexpress.com Its primary mechanism of action involves the blockade of nerve impulse transmission at the autonomic ganglia, which are crucial relay centers for both the sympathetic and parasympathetic divisions of the autonomic nervous system. ontosight.aiclinicalgate.comderangedphysiology.com By inhibiting these ganglia, trimethaphan effectively reduces the neuronal signals that control various involuntary bodily functions. ontosight.ai This blockade prevents the stimulation of postsynaptic receptors by the neurotransmitter acetylcholine (B1216132). drugbank.com

The drug's action is not selective, meaning it affects both sympathetic and parasympathetic ganglia. biopharmanotes.comclinicalgate.combritannica.com This non-specific blockade leads to a wide range of physiological effects. biopharmanotes.com The hypotensive effect of trimethaphan, a key clinical application, is a direct result of the reduction in sympathetic tone and consequent vasodilation. biopharmanotes.comdrugbank.com Some evidence also suggests that trimethaphan may induce direct peripheral vasodilation and histamine (B1213489) release, further contributing to its blood pressure-lowering effects. biopharmanotes.comdrugbank.com

Competitive Antagonism at Nicotinic Acetylcholine Receptors

The ganglionic blockade induced by trimethaphan is achieved through its interaction with nicotinic acetylcholine receptors (nAChRs). ontosight.aibiopharmanotes.comderangedphysiology.com Specifically, it acts as a competitive antagonist at these receptors. biopharmanotes.comdrugbank.comwikipedia.org This means that trimethaphan binds to the same site on the nAChR as acetylcholine but does not activate the receptor, thereby preventing acetylcholine from binding and initiating a nerve impulse. biopharmanotes.comdrugbank.com This competitive inhibition is a reversible process. wikipedia.org

The interaction between competitive antagonists and nAChRs is a dynamic process influenced by factors such as temperature. nih.govnih.gov Kinetic studies on other competitive antagonists have shown that both association and dissociation rates increase with temperature. nih.govnih.gov While specific kinetic data for trimethaphan at physiological temperatures is not detailed in the provided results, the principles of competitive antagonism suggest a similar dynamic interaction. nih.govnih.gov

The α4β2 subunit combination is one of the most prevalent nAChR subtypes in the brain. nih.gov While the search results mention the role of α4β2* nAChRs in the context of nicotine (B1678760) and ethanol (B145695) effects, a direct and detailed account of trimethaphan's specific interaction with the alpha-4 subunit is not provided. nih.gov However, as a ganglionic blocker, trimethaphan's action would inherently involve interaction with the nAChR subunits present in autonomic ganglia. clinicalgate.com

Trimethaphan is characterized as a non-depolarizing competitive antagonist. wikipedia.org This distinguishes it from depolarizing agents, which initially activate the receptor before causing a block. wikipedia.org Non-depolarizing antagonists, like trimethaphan, block the receptor without causing initial stimulation. wikipedia.org This property is crucial to its function as a ganglionic blocker. Research on the neuromuscular effects of trimethaphan has shown that it can potentiate the effects of other non-depolarizing muscle relaxants. nih.gov

Modulation of Autonomic Neurotransmission

By acting as a ganglionic blocker, trimethaphan profoundly modulates the activity of the autonomic nervous system, which is responsible for regulating involuntary bodily functions. clinicalgate.commhmedical.com

The sympathetic nervous system is primarily responsible for the "fight-or-flight" response, which includes increasing heart rate, constricting blood vessels, and raising blood pressure. nih.gov Trimethaphan's blockade of sympathetic ganglia inhibits the transmission of these signals. ontosight.aiclinicalgate.comderangedphysiology.com This leads to a reduction in sympathetic tone, causing vasodilation and a subsequent decrease in blood pressure. drugbank.comwikipedia.org The loss of sympathetic input to blood vessels is a key factor in the hypotensive effect of the drug. wikipedia.org

The parasympathetic nervous system governs "rest-and-digest" functions, such as slowing the heart rate and increasing gastrointestinal activity. clinicalgate.com Trimethaphan's non-selective nature means it also blocks parasympathetic ganglia, inhibiting these functions. ontosight.aiclinicalgate.comderangedphysiology.com This can lead to side effects such as an increased heart rate (tachycardia) as the parasympathetic braking effect on the heart is removed, and diminished gastrointestinal motility. wikipedia.org The blockade of both sympathetic and parasympathetic systems results in a complex interplay of effects on various organs. nih.gov

Histamine Release Mechanisms

Direct evidence for trimethaphan-induced histamine release in humans has been established through clinical research. nih.gov Studies involving patients undergoing controlled hypotension measured serum histamine levels following the administration of trimethaphan. The results of these studies confirmed a significant increase in arterial blood histamine concentrations, demonstrating that the compound directly triggers the release of this vasoactive amine into the circulation. nih.gov This elevation in systemic histamine contributes to the observed vasodilation and hypotensive effects. wikipedia.org

Absence of Central Nervous System Effects due to Molecular Characteristics

The pharmacological actions of this compound are confined to the periphery, with no direct effects on the central nervous system (CNS). wikipedia.orgbionity.com This is a direct consequence of the compound's inherent molecular structure and physicochemical properties. Trimethaphan is a sulfonium (B1226848) compound, which means it possesses a permanent positive charge. wikipedia.org

This positive charge is the primary characteristic that prevents it from crossing the blood-brain barrier (BBB). wikipedia.orgbionity.com The BBB is a highly selective, semipermeable barrier composed of endothelial cells with tight junctions, which strictly regulates the passage of substances from the bloodstream into the brain tissue. It effectively blocks the entry of large or charged molecules. Because trimethaphan carries a positive charge, it cannot readily diffuse across the lipid cell membranes that constitute the BBB. wikipedia.org Consequently, it does not reach the brain and spinal cord in significant concentrations to exert any pharmacological effect on central neurons. While some studies have used trimethaphan as a tool to investigate the relationship between CNS norepinephrine (B1679862) and peripheral sympathetic activity, these studies note that it is the peripheral ganglionic blockade that influences central processes indirectly, not a direct action of the drug on the brain itself. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| Adrenaline |

| Aminophylline |

| Atropine |

| Cimetidine |

| Diphenhydramine |

| Hexamethonium |

| Histamine |

| Indomethacin |

| Norepinephrine |

| Phenoxybenzamine |

| Propranolol |

Structure Activity Relationship Sar Studies and Analog Development for + Trimethaphan Camphorsulfonate

Elucidation of Structural Features Critical for Ganglionic Blocking Activity

Key structural features include:

A rigid, fused heterocyclic system: This provides a defined three-dimensional structure that is crucial for specific receptor interactions.

Two cationic centers: The quaternary ammonium (B1175870) nitrogen and the sulfonium (B1226848) ion are essential for binding to the anionic sites of the nicotinic receptor.

Specific inter-cationic distance: The distance between the two positive charges is a critical determinant of ganglionic blocking activity in bis-quaternary compounds.

Impact of Quaternary Ammonium Structure on Receptor Binding

The quaternary ammonium group is a cornerstone of trimethaphan's interaction with the nicotinic acetylcholine (B1216132) receptor. This positively charged moiety mimics the quaternary ammonium head of acetylcholine, the endogenous ligand, allowing it to compete for the same binding site.

Studies on related bis-quaternary ammonium compounds have demonstrated that the nature of the groups attached to the nitrogen atom significantly influences both potency and selectivity. For trimethaphan (B611479), the benzyl (B1604629) groups on the nitrogen atoms are not merely for bulk but likely engage in hydrophobic or van der Waals interactions within the receptor pocket, thereby enhancing binding affinity.

| Structural Modification | Effect on Receptor Binding | Rationale |

| Replacement of benzyl groups with smaller alkyl groups | Likely decrease in affinity | Reduced hydrophobic interactions with the receptor. |

| Introduction of substituents on the benzyl rings | Potential for increased or decreased affinity | Electron-donating or withdrawing groups can alter the electronic distribution and steric profile, influencing receptor fit. |

| Alteration of the heterocyclic core | Significant impact on affinity and selectivity | The core structure dictates the spatial orientation of the key binding groups. |

This table is based on established principles of structure-activity relationships for nicotinic receptor antagonists.

Exploration of Derivatives via Substitution Reactions

The exploration of trimethaphan derivatives through substitution reactions aims to refine its pharmacological profile. Key targets for modification include the benzyl groups and the heterocyclic backbone.

Substitution on the Benzyl Rings: Introducing various substituents on the phenyl rings of the benzyl groups can modulate the electronic and steric properties of the molecule. For instance, electron-withdrawing groups could influence the cation-π interactions with aromatic amino acid residues in the receptor binding site.

Modification of the Heterocyclic Core: Alterations to the imidazolium or thiophanium rings would likely have a profound impact on the molecule's rigidity and the spatial relationship between the cationic centers, thus significantly affecting its ganglionic blocking activity.

| Reaction Type | Target Moiety | Potential Outcome |

| Electrophilic Aromatic Substitution | Benzyl groups | Introduction of nitro, halogen, or alkyl groups to probe steric and electronic requirements for binding. |

| Nucleophilic Substitution | Heterocyclic core (synthetic precursors) | Modification of the core structure to create novel analogs with altered rigidity and charge distribution. |

This table outlines potential synthetic strategies for generating trimethaphan derivatives based on common organic reactions.

Design and Synthesis of Novel Analogs of the Trimethaphan Cation

The design of novel analogs of the trimethaphan cation is guided by the goal of enhancing its therapeutic index. This involves synthesizing molecules with improved selectivity for ganglionic nicotinic receptors over other receptors and with optimized pharmacokinetic properties. A key strategy in the design of such analogs is the variation of the inter-cationic distance. For bis-quaternary ganglionic blockers, there is often an optimal distance between the two charged centers for maximal activity.

| Analog Design Strategy | Rationale | Expected Impact on Activity |

| Variation of the linker between cationic centers | To optimize the inter-cationic distance for improved receptor fit. | Potentially increased ganglionic blocking potency. |

| Introduction of conformationally restricted linkers | To reduce the number of possible conformations, leading to a more specific receptor interaction. | Enhanced selectivity for ganglionic nicotinic receptors. |

| Replacement of the sulfonium group with another cationic group | To explore the impact of the nature of the second cationic center on activity and stability. | Altered binding affinity and chemical stability. |

This table presents hypothetical design strategies for novel trimethaphan analogs based on principles of medicinal chemistry.

Investigation of Camphorsulfonate Anion Role in Compound Stability and Formulation

The camphorsulfonate anion in (+)-trimethaphan camphorsulfonate is not merely an inert counter-ion. Its presence is crucial for the physicochemical properties of the drug, which in turn affect its stability, solubility, and suitability for pharmaceutical formulations. nih.govresearchgate.net The formation of a salt with a large, chiral, and relatively hydrophobic counter-ion like camphorsulfonate can significantly influence the crystalline structure and solid-state properties of the drug. nih.govresearchgate.net

Key roles of the camphorsulfonate anion include:

Preclinical Research Applications and in Vitro Investigations of + Trimethaphan Camphorsulfonate

Use as a Model Compound for Nicotinic Receptor Studies

(+)-Trimethaphan camphorsulfonate serves as a model compound for studying nicotinic acetylcholine (B1216132) receptors (nAChRs), primarily due to its function as a competitive antagonist at these sites. drugbank.comwikipedia.org It competes with the endogenous neurotransmitter, acetylcholine, for binding sites on postsynaptic receptors within the autonomic ganglia. drugbank.com This antagonistic action prevents the propagation of nerve impulses, effectively blocking both the sympathetic and parasympathetic nervous systems. wikipedia.org

In vitro studies have demonstrated its antinicotinic properties. For instance, in preparations of dog mesenteric arteries, trimethaphan (B611479) significantly attenuated the contractile response to nicotine (B1678760). nih.gov Its potency as a nicotinic antagonist has been compared to other ganglionic blockers, with one study noting its antinicotinic potency to be approximately one-fourth that of hexamethonium. nih.gov

Further characterization has identified its interaction with specific neuronal nAChR subtypes. It has been listed as an antagonist at the neuronal acetylcholine receptor subunit alpha-10 and subunit alpha-4. drugbank.com At higher concentrations, research suggests that trimethaphan may also possess an alpha-adrenergic blocking action. nih.gov This multifaceted activity, while requiring careful consideration in experimental design, underscores its utility in dissecting the complex pharmacology of autonomic receptor systems.

Applications in Autonomic Nervous System Regulation Research

The primary application of this compound in this field is its ability to induce a reversible and controllable blockade of the entire autonomic nervous system. By inhibiting neurotransmission at both sympathetic and parasympathetic ganglia, researchers can investigate the baseline, non-autonomically regulated state of various organ systems and reflexes. This allows for a clearer understanding of the tonic influence of the autonomic nervous system on physiological functions such as blood pressure, heart rate, and vascular tone.

Experimental Induction of Hypotension in Animal Models for Physiological Studies

A significant use of this compound in preclinical research is the experimental induction of controlled hypotension in animal models. This technique is instrumental in a variety of physiological studies, allowing researchers to investigate the responses of different organ systems to a state of reduced blood pressure.

In animal models, particularly in dogs, the administration of this compound has been shown to induce hypotension primarily through a reduction in total peripheral resistance. nih.gov Studies have observed that this hypotensive effect is accompanied by various changes in cardiovascular hemodynamics. While cardiac output may not change significantly, a decrease in stroke volume is often observed, which can be accompanied by tachycardia. psu.edu

In vitro studies on isolated vascular tissues have provided further insight into its mechanism of action. In helically cut strips of dog mesenteric and femoral arteries, trimethaphan induced a dose-related relaxation. nih.gov This vasodilatory effect was more pronounced in extracerebral arteries compared to cerebral arteries. nih.gov

The impact of this compound on myocardial function has been a key area of investigation. Studies in anesthetized dogs have indicated that trimethaphan possesses negative inotropic properties, as evidenced by a reduction in the maximum rate of rise of left ventricular pressure (dp/dt). psu.edu During trimethaphan-induced hypotension, there is a decrease in myocardial blood flow that is proportional to the decrease in myocardial oxygen requirement. nih.gov This is in contrast to other hypotensive agents like nitroprusside, which can induce a hyperperfusion of the heart. psu.edu Consequently, cardiac efficiency is reported to be lessened by trimethaphan. psu.edu

| Parameter | Observation during Trimethaphan-Induced Hypotension | Animal Model |

| Total Peripheral Resistance | Reduction | Dog |

| Cardiac Output | No significant change | Dog |

| Stroke Volume | Decrease | Dog |

| Heart Rate | Tachycardia | Dog |

| Left Ventricular max dp/dt | Reduction (Negative inotropic effect) | Dog |

| Myocardial Blood Flow | Decrease (proportional to reduced oxygen demand) | Rhesus Monkey |

| Myocardial Oxygen Consumption | Higher compared to nitroprusside-induced hypotension | Dog |

A summary of cardiovascular and myocardial effects of this compound in animal models.

The effects of trimethaphan-induced hypotension on renal function have been investigated in various animal models. In studies with rhesus monkeys, it was observed that trimethaphan did not produce significant changes in renal blood flow. nih.gov However, research in healthy human patients undergoing surgery, which provides comparative physiological insights, demonstrated a significant decrease in endogenous creatinine (B1669602) clearance during trimethaphan-induced hypotension. nih.gov This suggests a reduction in the glomerular filtration rate. Encouragingly, these values returned to normal levels within an hour of discontinuing the drug and restoring blood pressure. nih.gov The study also found no statistical difference in urine Po2, and serum and urine osmolalities during the hypotensive period, suggesting that medullary renal tissue oxygenation may remain adequate despite the reduction in creatinine clearance. nih.gov

The metabolic consequences of hypotension induced by this compound have been explored in preclinical settings. In studies involving dogs, trimethaphan-induced hypotension was associated with an increase in glucose, lactate (B86563), and the lactate/pyruvate ratio, with these effects being more pronounced at lower mean arterial pressures. taylorandfrancis.com In contrast, a study in human patients undergoing induced hypotension showed a progressive, though not statistically significant, decrease in mean lactate concentrations in the group receiving trimethaphan. nih.gov

Studies on Sympathetic-Induced Lipolysis

The process of lipolysis, the metabolic breakdown of triglycerides stored in adipocytes (fat cells) into glycerol (B35011) and free fatty acids, is critically regulated by the sympathetic nervous system. drugcentral.org This regulation is primarily mediated by catecholamines, such as norepinephrine (B1679862), which are released from sympathetic nerve endings and stimulate adrenergic receptors on the surface of adipocytes. pocketdentistry.comnih.govnih.gov This stimulation activates intracellular signaling pathways that lead to the hydrolysis of triglycerides. nih.gov

Given that this compound functions as a ganglionic blocking agent, it effectively inhibits neurotransmission in both the sympathetic and parasympathetic ganglia. nih.gov By blocking the sympathetic ganglia, trimethaphan prevents the release of catecholamines from nerve terminals that innervate adipose tissue. nih.govnih.gov Consequently, it is inferred that trimethaphan would inhibit sympathetic-induced lipolysis. By preventing the primary signal for fat breakdown, the compound would be expected to reduce the release of glycerol and fatty acids from adipocytes that is normally triggered by sympathetic nerve activity.

While the primary mechanism of inhibiting lipolysis would be through its ganglionic blockade, one in vitro study using dog arteries revealed that trimethaphan at high concentrations (10⁻⁴ to 10⁻³ M) can also act as an alpha-adrenoceptor antagonist. nih.gov This finding introduces a layer of complexity, as the net effect on lipolysis would depend on the specific adrenergic receptor subtypes being blocked. However, the predominant effect in a physiological system is expected to stem from its potent ganglionic blocking action, leading to a reduction in sympathetically-driven lipolysis. Direct studies measuring glycerol or fatty acid release from adipocytes in the presence of trimethaphan are not widely available in the reviewed literature.

Pulmonary Capillary Bed Alteration Studies

A study conducted by Krumholz and colleagues in 1966 specifically investigated the physiological alterations in the pulmonary capillary bed in response to rest, exercise, body position, and the administration of this compound. drugbank.com The research aimed to elucidate the reactivity of the pulmonary capillary bed under these varying conditions. drugbank.com The study's focus included measurements of pulmonary diffusing capacity, which is an indicator of the lung's ability to transfer gas from the alveoli to the blood. Detailed quantitative findings from this specific study, such as precise changes in pulmonary capillary blood volume or diffusing capacity values following trimethaphan administration, are not available in the accessible literature. However, the investigation's design points to the use of trimethaphan as a tool to understand the influence of the autonomic nervous system on pulmonary hemodynamics. drugbank.com By inducing ganglionic blockade, the researchers could assess how the removal of autonomic tone affects the pulmonary capillaries during different physiological states. drugbank.com

In Vitro Studies on Acetylcholine Receptor Interactions

This compound is characterized as a nicotinic acetylcholine receptor (nAChR) antagonist. drugcentral.orgyoutube.com Its primary mechanism of action is to block ganglionic transmission by competing with the endogenous neurotransmitter, acetylcholine (ACh), at the postsynaptic nicotinic receptors in autonomic ganglia. nih.govyoutube.com This action prevents the depolarization of postganglionic neurons, thereby blocking both sympathetic and parasympathetic outflow. nih.gov

In vitro studies have provided some insight into its pharmacological profile at these receptors. Research on isolated dog mesenteric arteries demonstrated that trimethaphan competitively antagonizes nicotine-induced contractions. nih.gov This study provided a comparative measure of its potency, noting that the antinicotinic activity of trimethaphan was approximately one-quarter of that of another ganglionic blocker, hexamethonium. nih.gov

The table below summarizes the available in vitro pharmacological data for (+)-Trimethaphan.

| Parameter | Model System | Finding | Reference |

| Mechanism of Action | Autonomic Ganglia | Competitive Antagonist at Nicotinic Receptors | pocketdentistry.comyoutube.com |

| Functional Effect | Dog Mesenteric Artery | Attenuated nicotine-induced contractions in a dose-dependent manner (10⁻⁷ to 3 x 10⁻⁶ M) | nih.gov |

| Relative Potency | Dog Mesenteric Artery | Antinicotinic potency was approximately one-fourth that of hexamethonium | nih.gov |

| Receptor Subunit Target | Human (Database) | Antagonist at Neuronal Acetylcholine Receptor Subunit α10 and α4 | youtube.com |

This table presents data from available research. Specific binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for various receptor subtypes are not detailed in the reviewed literature.

The compound functions as a non-depolarizing competitive antagonist at the nicotinic receptor. pocketdentistry.com This means it binds to the same site as acetylcholine but does not activate the receptor, thereby preventing ACh from binding and initiating a neuronal signal. While databases suggest its activity at specific neuronal nAChR subunits like α4 and α10, detailed in vitro binding assays and electrophysiological studies quantifying the affinity (Ki) or inhibitory concentration (IC50) of trimethaphan for a range of nAChR subtypes are not prominently available in the scientific literature. youtube.com

Advanced Analytical Methodologies for the Characterization and Quantification of + Trimethaphan Camphorsulfonate

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are paramount in separating and quantifying (+)-Trimethaphan Camphorsulfonate from its related impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. biomedpharmajournal.orgdcu.ie HPLC methods are widely used in the pharmaceutical industry for the determination of drug substances and the detection of impurities. biomedpharmajournal.orgnih.gov The selection of the detector is a critical aspect of HPLC method development and depends on the physicochemical properties of the analyte. nih.gov For compounds with a suitable chromophore, UV-Vis detectors are commonly employed. nih.gov A novel HPLC method has been developed for the determination of camphor (B46023), a component of the camphorsulfonate salt, using a Diode Array Detector (DAD). nih.govmdpi.com This method was validated according to ICH Q2 (R2) guidelines, demonstrating its selectivity, linearity, accuracy, and precision. nih.govmdpi.com

Table 1: HPLC Method Parameters for Camphor Determination

| Parameter | Value |

|---|---|

| Column | Symmetry® C18, 5 µm, 250 x 4.6 mm |

| Mobile Phase | Acetonitrile, purified water, glacial acetic acid (600:400:6, v/v/v) |

| Flow Rate | 1.4 mL/min |

| Column Temperature | 25 °C |

| Detection | DAD |

| Linearity Range | 0.10–3.00 mg/mL |

| Limit of Detection (LOD) | 0.028 mg/mL |

| Limit of Quantification (LOQ) | 0.085 mg/mL |

This table presents the validated parameters for an HPLC-DAD method for camphor analysis, which is relevant to the analysis of this compound. nih.govmdpi.com

Gas Chromatography-Flame Ionization Detection (GC-FID) for Related Impurities

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of volatile organic compounds. measurlabs.com In the context of this compound, GC-FID is particularly valuable for the detection and quantification of volatile impurities that may be present from the synthesis or degradation processes. measurlabs.com The pharmaceutical industry heavily relies on GC-FID for analyzing residual solvents. nih.gov A key application is the detection of potentially genotoxic impurities (PGIs) such as alkyl camphorsulfonates. researchgate.netmdpi.com Sensitive and reproducible GC-FID methods have been developed to quantify these impurities at trace levels. researchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Impurities

For the unambiguous identification and sensitive quantification of trace-level impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. nih.govshimadzu.com The coupling of a gas chromatograph to a mass spectrometer provides both chromatographic separation and mass-based identification of the eluted compounds. nih.gov This is especially critical for the analysis of PGIs, where low detection limits are required. mdpi.com GC-MS methods, often operating in selected ion monitoring (SIM) mode, offer significantly higher sensitivity compared to GC-FID. mdpi.com This enhanced sensitivity allows for the detection and quantification of impurities at the parts-per-million (ppm) level, ensuring the safety and quality of the active pharmaceutical ingredient (API). mdpi.com

Spectroscopic Methods for Synthetic Intermediate and Product Verification

Spectroscopic techniques are indispensable for the structural elucidation and verification of synthetic intermediates and the final product, this compound. These methods provide detailed information about the molecular structure and functional groups present in the compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the identity and structure of the synthesized molecules. researchgate.net The combination of these spectroscopic methods provides a comprehensive characterization of the compound, ensuring that the desired product has been synthesized and is free from significant structural isomers or other related substances.

Development of Methods for Trace Analysis of Related Entities (e.g., alkyl camphorsulfonates as impurities)

The formation of alkyl camphorsulfonates is a potential risk during the manufacturing of APIs that use camphorsulfonic acid salts, as these impurities can be genotoxic. researchgate.netdntb.gov.ua Therefore, the development of highly sensitive analytical methods for their trace analysis is of paramount importance. Both GC-FID and GC-MS methods have been specifically developed and validated for the quantification of three key alkyl camphorsulfonates: methyl camphorsulfonate (MCS), ethyl camphorsulfonate (ECS), and isopropyl camphorsulfonate (ICS). researchgate.netmdpi.com These methods are designed to meet the stringent control limits for PGIs, often dictated by the Threshold of Toxicological Concern (TTC). researchgate.netmdpi.com

Table 2: Detection and Quantification Limits for Alkyl Camphorsulfonates

| Compound | GC-FID LOD (ppm) | GC-FID LOQ (ppm) | GC-MS LOD (ppm) | GC-MS LOQ (ppm) |

|---|---|---|---|---|

| Methyl Camphorsulfonate (MCS) | ~1.5 - 1.9 | Not Specified | 0.055 | 0.185 |

| Ethyl Camphorsulfonate (ECS) | ~1.5 - 1.9 | Not Specified | 0.069 | 0.232 |

| Isopropyl Camphorsulfonate (ICS) | ~1.5 - 1.9 | Not Specified | 0.102 | 0.340 |

This table summarizes the detection and quantification limits achieved by validated GC-FID and GC-MS methods for the trace analysis of potential genotoxic impurities in APIs. mdpi.com

Quality by Design (QbD) Approaches in Analytical Method Development

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. rjptonline.orgamericanpharmaceuticalreview.com This concept has been extended to analytical methods, termed Analytical QbD (AQbD). rjptonline.orgnih.govresearchgate.net The goal of AQbD is to develop robust and reliable analytical methods by identifying and controlling the critical method parameters (CMPs) that can affect the critical method attributes (CMAs). rjptonline.org For the analysis of this compound and its impurities, AQbD principles are applied to the development of chromatographic methods. researchgate.netmdpi.com This involves risk assessment to identify potential variables in the method, followed by the use of experimental designs to understand the impact of these variables on method performance. researchgate.net The outcome is a well-understood and flexible analytical method that consistently meets its intended purpose throughout its lifecycle. americanpharmaceuticalreview.com

Theoretical and Computational Approaches in the Study of + Trimethaphan Camphorsulfonate

Molecular Docking and Receptor Binding Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial for understanding drug-receptor interactions and for virtual screening of potential drug candidates. nih.gov For (+)-Trimethaphan, the primary target is the nicotinic acetylcholine (B1216132) receptor (nAChR) located in autonomic ganglia. wikipedia.org

Simulations would involve preparing the three-dimensional structures of the (+)-Trimethaphan cation and the ligand-binding domain of the relevant nAChR subtype. Using specialized software, the trimethaphan (B611479) molecule is placed in the binding site of the receptor, and its conformational and orientational space is explored. A scoring function is then used to estimate the binding affinity, typically expressed in kcal/mol, with more negative values indicating a more favorable interaction. mdpi.com

Table 1: Hypothetical Molecular Docking Results of (+)-Trimethaphan with a Nicotinic Acetylcholine Receptor Subunit

| Parameter | Value | Description |

| Target Protein | α3β4 Nicotinic Acetylcholine Receptor | A common subtype found in autonomic ganglia. |

| Binding Site | Interface between α3 and β4 subunits | The known binding pocket for acetylcholine and competitive antagonists. |

| Binding Energy (kcal/mol) | -9.8 | A calculated estimate of binding affinity; a lower value suggests stronger binding. |

| Key Interacting Residues | TyrA93, TrpB55, TyrC190, TyrC198 | Aromatic residues often involved in cation-π interactions with quaternary amines. |

| Types of Interactions | Cation-π, Hydrophobic, van der Waals | The positively charged sulfonium (B1226848) ion of trimethaphan interacting with aromatic amino acid side chains, and hydrophobic interactions from the benzyl (B1604629) groups. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties of a molecule. mdpi.com These methods can be used to determine the three-dimensional geometry, electron distribution, and reactivity of (+)-Trimethaphan. By solving approximations of the Schrödinger equation, one can calculate a variety of molecular properties that govern the compound's stability and interactions.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower chemical reactivity. sciencepublishinggroup.com Other calculated properties, such as the molecular electrostatic potential (MEP) map, can visualize the charge distribution across the molecule, highlighting electrophilic and nucleophilic regions that are crucial for receptor recognition and potential chemical transformations.

These calculations can confirm the delocalization of the positive charge on the sulfonium group and analyze the electronic influence of the benzyl and imidazolidinone moieties on the core structure. scispace.com

Table 2: Representative Quantum Chemical Descriptors for the (+)-Trimethaphan Cation (Hypothetical Data)

| Parameter | Calculated Value | Significance |

| Energy of HOMO | -8.2 eV | Relates to the molecule's ability to donate electrons. |

| Energy of LUMO | -1.5 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 6.7 eV | Indicates high kinetic stability and low reactivity. |

| Dipole Moment | 9.5 D | Reflects the overall polarity of the molecule. |

| Enthalpy of Formation (ΔHf°) | +250 kcal/mol | The net energy change upon forming the molecule from its constituent elements. |

| Global Hardness (η) | 3.35 eV | Measures resistance to change in electron distribution. |

| Global Electrophilicity (ω) | 1.8 eV | An index of the molecule's propensity to act as an electrophile. |

Pharmacophore Modeling for Ganglionic Blocking Activity

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) a response. youtube.com Pharmacophore modeling can be used to identify the essential features of ganglionic blockers like (+)-Trimethaphan and to search for new compounds with similar activity. dovepress.comdergipark.org.tr

A pharmacophore model for a ganglionic nicotinic antagonist can be generated using either a ligand-based or a structure-based approach. nih.gov

Ligand-based: This method uses the structures of several known active ganglionic blockers to identify common chemical features arranged in a specific 3D geometry.

Structure-based: This approach utilizes the crystal structure of the nAChR binding pocket to define key interaction points, such as hydrogen bond donors/acceptors and hydrophobic regions. nih.gov

For (+)-Trimethaphan, a key pharmacophoric feature is the permanent positive charge on the sulfonium ion, which mimics the quaternary ammonium (B1175870) group of acetylcholine. Other important features would include the hydrophobic regions provided by the two benzyl groups, which can engage in hydrophobic interactions within the receptor's binding site. The spatial arrangement of these features is critical for its antagonist activity.

Table 3: Hypothetical Pharmacophore Model for a Nicotinic Ganglionic Blocker Based on (+)-Trimethaphan

| Feature ID | Feature Type | 3D Coordinates (Å) | Radius (Å) | Description |

| F1 | Positive Ionizable | (0.0, 0.0, 0.0) | 1.2 | Represents the cationic sulfonium center, crucial for the cation-π interaction in the nAChR binding site. |

| F2 | Hydrophobic/Aromatic | (4.5, 2.0, -1.0) | 1.5 | Represents the first benzyl group, contributing to hydrophobic binding. |

| F3 | Hydrophobic/Aromatic | (-3.8, -3.0, 1.5) | 1.5 | Represents the second benzyl group, contributing to hydrophobic binding. |

| F4 | Exclusion Volume | (1.0, 3.5, 2.5) | 2.0 | A region in space where atoms are not permitted, helping to define the required shape for binding. |

In Silico Prediction of Chemical Transformations and Metabolites

In silico metabolism prediction tools are computational models that predict the metabolic fate of a compound by identifying potential sites of metabolism and the resulting metabolites. nih.gov These tools use databases of known metabolic reactions and rule-based systems or machine learning algorithms to predict how a drug might be transformed by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. nih.gov

For (+)-Trimethaphan, these predictive tools can be applied to its structure to identify atoms or bonds susceptible to enzymatic attack. Potential biotransformations could include aromatic hydroxylation on the benzyl rings, N-debenzylation, or oxidation of the thiophanium ring. Computational systems like META or BNICE can generate a ranked list of likely metabolites based on the reactivity of different parts of the molecule. nih.gov

However, experimental pharmacokinetic data indicates that trimethaphan is primarily excreted unchanged in the urine. wikipedia.org This suggests that despite the theoretical possibility of metabolism, the compound is not a significant substrate for metabolic enzymes in vivo. Its charged nature and rapid action may lead to its elimination before extensive metabolism can occur. The in silico predictions can thus be used in conjunction with experimental data to confirm a compound's metabolic stability.

Table 4: Potential Metabolites of (+)-Trimethaphan as Predicted by a Hypothetical In Silico Model

| Predicted Metabolite | Type of Transformation | Predicted Likelihood | Rationale |

| 4-hydroxybenzyl-trimethaphan | Aromatic Hydroxylation | Low | A common CYP-mediated reaction on phenyl rings. |

| N-debenzyl-trimethaphan | N-dealkylation | Low | Cleavage of the benzyl group from the nitrogen atom. |

| Trimethaphan S-oxide | S-Oxidation | Very Low | Oxidation of the sulfonium group is chemically possible but less common biologically. |

| Unchanged Trimethaphan | No Transformation | High | Consistent with experimental data showing renal excretion of the parent drug. |

Historical and Evolving Research Perspectives on + Trimethaphan Camphorsulfonate

Discovery and Early Pharmacological Investigations

(+)-Trimethaphan camphorsulfonate was discovered by the Polish-American chemist Leo Sternbach at Hoffmann-La Roche. wikipedia.orgtheguardian.com It was trademarked as "Arfonad" in 1952 and introduced as a ganglionic blocker for inducing "controlled hypotension," particularly in neurosurgery to create a nearly "bloodless surgery" field. woodlibrarymuseum.org

Early pharmacological investigations revealed that trimethaphan (B611479) functions as a non-depolarizing competitive antagonist at nicotinic acetylcholine (B1216132) receptors within the autonomic ganglia. wikipedia.org This action blocks neurotransmission in both the sympathetic and parasympathetic nervous systems. wikipedia.orgbiopharmanotes.com The primary mechanism of its hypotensive effect is the reduction of sympathetic tone, leading to vasodilation and a decrease in blood pressure. nih.gov Additionally, trimethaphan can induce the release of histamine (B1213489), which further contributes to its vasodilatory effect. biopharmanotes.comnih.gov

The initial research highlighted its rapid onset and short duration of action, making it suitable for intravenous administration in critical situations requiring immediate blood pressure control, such as hypertensive crises and dissecting aortic aneurysms. wikipedia.orgbiopharmanotes.com Unlike some other ganglionic blockers, trimethaphan, as a sulfonium (B1226848) compound, carries a positive charge that prevents it from crossing the blood-brain barrier, thus limiting its direct effects on the central nervous system. wikipedia.org

| Year | Milestone | Significance |

|---|---|---|

| 1952 | Trademarked as "Arfonad" | Commercial introduction for clinical use. woodlibrarymuseum.org |

| Mid-1950s | Early Pharmacological Studies | Elucidation of its ganglionic blocking mechanism and hemodynamic effects. wikipedia.org |

| Late 1950s | Application in Controlled Hypotension | Widespread use in surgery to reduce bleeding. woodlibrarymuseum.org |

Evolution of Research Applications in Autonomic Neuroscience

While its clinical utility has waned, this compound has remained a valuable tool in autonomic neuroscience research. Its ability to induce a transient and complete blockade of the autonomic ganglia allows researchers to investigate the intricate roles of the sympathetic and parasympathetic nervous systems in cardiovascular control and other physiological processes. nih.govtaylorandfrancis.com

Research studies have utilized trimethaphan to:

Assess Autonomic Support of Blood Pressure: By observing the physiological changes following ganglionic blockade, researchers can quantify the relative contributions of the sympathetic and parasympathetic systems to maintaining resting blood pressure. nih.gov

Investigate Baroreflex Function: Trimethaphan has been employed to study the baroreflex arc by eliminating ganglionic transmission, thereby allowing for the examination of other components of this crucial blood pressure-regulating mechanism.

Explore Age-Related Autonomic Changes: Studies have used trimethaphan to demonstrate how the autonomic control of blood pressure differs between young and older individuals, revealing age-related shifts in sympathetic and parasympathetic dominance. nih.gov

The use of trimethaphan in research has provided a deeper understanding of the integrated function of the autonomic nervous system, offering insights that would be difficult to obtain with more selective agents that only target one division of the system.

| Era | Primary Research Focus | Key Research Questions Addressed |

|---|---|---|

| 1950s - 1960s | Clinical Applications | Efficacy in controlled hypotension and management of hypertensive emergencies. |

| 1970s - 1990s | Physiological Investigation | Understanding the fundamental role of the autonomic nervous system in cardiovascular regulation. |

| 2000s - Present | Pathophysiological Mechanisms | Investigating autonomic dysfunction in various disease states and the effects of aging. nih.gov |

Comparative Studies with Other Ganglionic Blocking Agents in Research

This compound belongs to a class of drugs that includes other notable ganglionic blockers such as hexamethonium and pentolinium. britannica.comwikipedia.orgnih.gov Comparative studies have been crucial in delineating the unique pharmacological properties of these agents.

A key distinction between trimethaphan and hexamethonium lies in their effects on vascular smooth muscle. Research has shown that trimethaphan possesses a direct vasodilatory action on arteries, a property not observed with hexamethonium. nih.gov In high concentrations, trimethaphan has also been found to exhibit an alpha-adrenergic blocking action. nih.gov These additional mechanisms contribute to its potent hypotensive effect.

The antinicotinic potency of trimethaphan at the ganglionic level has been reported to be approximately one-fourth that of hexamethonium. nih.gov However, its rapid onset and short duration of action provided a clinical advantage in situations requiring precise and titratable control of blood pressure.

| Feature | This compound | Hexamethonium | Pentolinium |

|---|---|---|---|

| Primary Mechanism | Competitive nicotinic antagonist | Competitive nicotinic antagonist | Competitive nicotinic antagonist |

| Direct Vasodilation | Yes nih.gov | No nih.gov | - |

| Alpha-Adrenergic Blockade | Yes (at high concentrations) nih.gov | No | - |

| Relative Antinicotinic Potency | Lower than hexamethonium nih.gov | Higher than trimethaphan nih.gov | - |

| Onset of Action | Rapid | Slower | - |

| Duration of Action | Short | Longer | - |

Impact on the Development of Subsequent Pharmacological Tools

The widespread use of ganglionic blockers like this compound in the mid-20th century was a landmark in the management of severe hypertension. britannica.com However, their non-selective blockade of both sympathetic and parasympathetic ganglia led to a broad range of side effects, including dry mouth, blurred vision, urinary retention, and constipation, due to the inhibition of parasympathetic activity. biopharmanotes.comusmlestrike.com

The limitations and adverse effect profile of ganglionic blockers were a major impetus for the development of more specific and targeted antihypertensive agents. The clinical experience with these drugs underscored the need for pharmacological tools that could selectively modulate the sympathetic nervous system without affecting the parasympathetic division. This led to the research and development of subsequent classes of drugs, including:

Adrenergic Receptor Antagonists (Beta-blockers and Alpha-blockers): These drugs offered a more targeted approach by blocking specific adrenergic receptors, thereby reducing sympathetic influence on the heart and blood vessels with greater precision.

Centrally Acting Sympatholytic Drugs: These agents act within the central nervous system to reduce sympathetic outflow.

Vasodilators: Drugs that directly relax vascular smooth muscle without interacting with the autonomic nervous system.

In essence, the challenges encountered with ganglionic blockers like trimethaphan paved the way for a more nuanced and sophisticated approach to autonomic pharmacology, leading to the development of the safer and more effective antihypertensive therapies that are in use today. Their legacy lies not only in their historical therapeutic role but also in the crucial lessons they provided, which guided the future direction of cardiovascular drug discovery.

Future Research and Unexplored Avenues for this compound

Q & A

Q. What are the key synthetic pathways for producing (+)-Trimethaphan Camphorsulfonate, and how can reaction conditions be optimized?

this compound is synthesized via resolution of racemic mixtures using chiral resolving agents like L-camphor-10-sulfonic acid. A validated method involves dissolving racemic clopidogrel in dichloromethane/acetone (1:10 v/v), adding stoichiometric L-camphorsulfonic acid, and crystallizing at 15–20°C for 12 hours. This achieves >99.8% enantiomeric excess (ee) . Optimization parameters include solvent polarity, temperature control during crystallization, and molar ratios of reactants.

Q. How does this compound modulate autonomic responses in pharmacological studies?

Studies in anesthetized dogs demonstrate that trimethaphan-induced hypotension decreases renal sympathetic nerve activity (RSNA) and heart rate (HR), contrasting with sodium nitroprusside or prostaglandin E, which increase RSNA/HR. This suggests ganglionic blockade as a primary mechanism, disrupting baroreflex pathways . Experimental models require precise control of anesthesia depth (e.g., isoflurane) and real-time monitoring of hemodynamic parameters to isolate drug-specific effects.

Q. What analytical methods are used to determine enantiomeric purity of this compound?

Two validated approaches:

- NMR Spectroscopy : Camphorsulfonate esters of chiral alcohols produce distinct proton shifts for enantiomers. For example, integration of diastereomeric peaks in -NMR spectra at δ 1.2–1.4 ppm (methyl groups) quantifies ee .

- Capillary Electrophoresis (CE) : Non-aqueous CE with heptakis(2,3-di-O-methyl-6-O-sulfo)-β-cyclodextrin and potassium camphorsulfonate resolves basic compounds. Optimal conditions include 25 mM ammonium acetate in methanol and a −20 kV voltage gradient .

Q. How do salt forms of (+)-Trimethaphan affect tabletability in formulation studies?

Camphorsulfonate salts exhibit superior tabletability compared to maleates. At 60–100% API loading, camphorsulfonate achieves tensile strengths >2.0 MPa under moderate compression, while maleates fail due to poor cohesion. Critical quality attributes (CQAs) include disintegration time, dissolution rate, and powder flow properties. Dry granulation is preferred to maintain stability .

Advanced Research Questions

Q. How can experimental design optimize enantiomeric separation in non-aqueous CE?

A central composite design (CCD) with factors like cyclodextrin concentration (10–30 mM), voltage (−15 to −25 kV), and buffer pH (3.0–5.0) identifies optimal resolution conditions. Response surface methodology (RSM) revealed that 25 mM cyclodextrin and −20 kV maximized resolution (Rs >3.0) for basic analytes .

Q. How to resolve contradictions in pharmacological data on autonomic modulation?

Discrepancies in RSNA/HR responses between studies may arise from species-specific autonomic reflexes or anesthesia protocols. To address this:

Q. What strategies mitigate tabletability challenges in high-dose camphorsulfonate formulations?

- Excipient Screening : Microcrystalline cellulose (MCC) improves compressibility at >60% API loading.

- Particle Engineering : Spray-dried camphorsulfonate with 10–50 µm particle size enhances flowability.

- Process Optimization : Adjust roller compaction force (6–12 kN/cm) to balance tablet hardness and friability .

Q. How to validate NMR-based ee quantification for regulatory compliance?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。